

"Spectroscopic analysis of thiamine sulfate (UV-Vis, IR, NMR)"

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Compound of Interest

Compound Name: Thiamine Sulfate

Cat. No.: B583490

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Spectroscopic Profile of Thiamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **thiamine sulfate** using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The document details the principles, experimental protocols, and data interpretation for the comprehensive characterization of this essential vitamin B1 compound.

Introduction to Thiamine Sulfate Spectroscopy

Thiamine, or Vitamin B1, is a vital micronutrient with a complex molecular structure comprising a pyrimidine ring and a thiazole ring linked by a methylene bridge. In its sulfate form, the thiamine cation is ionically bonded to a sulfate anion. Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of **thiamine sulfate** in pharmaceutical formulations and research settings. Each spectroscopic technique provides unique insights into the molecule's electronic structure, functional groups, and atomic connectivity.

- UV-Visible Spectroscopy probes the electronic transitions within the conjugated pyrimidine and thiazole ring systems.

- Infrared Spectroscopy identifies the vibrational modes of the functional groups present in the thiamine cation and the sulfate anion.
- Nuclear Magnetic Resonance Spectroscopy elucidates the molecular structure by mapping the chemical environment of each proton and carbon atom.

UV-Visible Spectroscopic Analysis

UV-Vis spectroscopy of **thiamine sulfate** in aqueous solutions is characterized by distinct absorption bands primarily arising from the $\pi \rightarrow \pi^*$ electronic transitions within its heterocyclic rings. The position and intensity of these bands are sensitive to the solvent and pH.

Data Presentation

Parameter	Value	Solvent/Conditions
λ_{max} 1	~235 nm	Water
λ_{max} 2	~268 nm	Water (pH 8)
Molar Absorptivity (ϵ) at λ_{max} 1	Approx. $1.028 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	Water
Molar Absorptivity (ϵ) at λ_{max} 2	Approx. $7.94 \times 10^3 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ ($\log \epsilon = 3.9$)	Water (pH 8)

Note: Spectroscopic data for thiamine salts (hydrochloride and sulfate) are very similar as the UV-Vis absorption is dictated by the thiamine cation.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and verify the λ_{max} of **thiamine sulfate**.

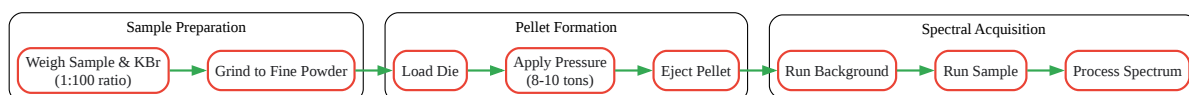
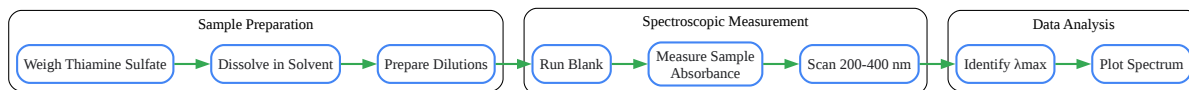
Materials:

- **Thiamine sulfate** powder
- Deionized water (or other appropriate solvent)

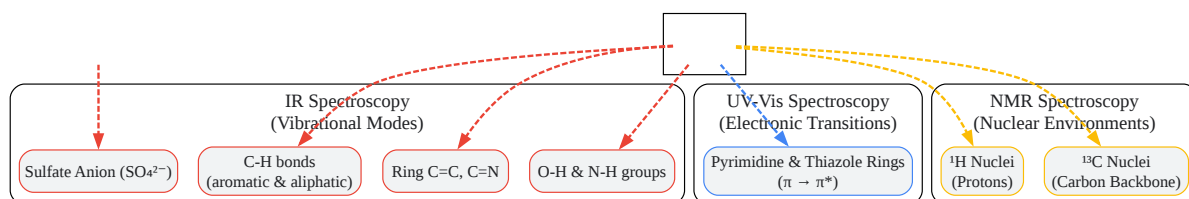
- Volumetric flasks (e.g., 100 mL, 10 mL)
- Pipettes
- Quartz cuvettes (1 cm path length)
- Double-beam UV-Vis spectrophotometer

Procedure:

- Preparation of Stock Solution: Accurately weigh approximately 25 mg of **thiamine sulfate** and transfer it to a 250 mL volumetric flask. Dissolve the powder in deionized water and dilute to the mark to obtain a stock solution of 100 µg/mL.[\[1\]](#)
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to cover a concentration range suitable for Beer's Law analysis (e.g., 5-35 µg/mL).[\[2\]](#)
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).
- Blank Measurement: Fill a quartz cuvette with deionized water (the blank) and place it in the reference beam of the spectrophotometer.
- Sample Measurement: Fill another quartz cuvette with one of the working solutions and place it in the sample beam.
- Data Acquisition: Record the absorbance spectrum. The instrument will automatically subtract the blank's absorbance.
- Analysis: Identify the wavelengths of maximum absorbance (λ_{max}). If performing quantitative analysis, measure the absorbance at λ_{max} for all working solutions and construct a calibration curve.



Thiamine Structure and Spectroscopic Correlation



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References

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